molecular formula C19H28N4O2S B5508253 (4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5508253
M. Wt: 376.5 g/mol
InChI Key: IQGWIMULWAUUDV-MSOLQXFVSA-N
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Description

(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole moiety and a hexahydrothieno[3,4-b]pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzimidazole ring, followed by the construction of the hexahydrothieno[3,4-b]pyrazine ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The benzimidazole moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzimidazole derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to enzymes or receptors, modulating their activity. The hexahydrothieno[3,4-b]pyrazine ring system may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole moiety and are used as antiparasitic agents.

    Thieno[3,4-b]pyrazine Derivatives: Compounds like thieno[3,4-b]pyrazine-5,6-dicarboxylate are used in organic electronics and materials science.

Uniqueness

(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to its combination of the benzimidazole and hexahydrothieno[3,4-b]pyrazine ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4aR,7aS)-1-methyl-4-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-14(2)10-23-16-7-5-4-6-15(16)20-19(23)11-22-9-8-21(3)17-12-26(24,25)13-18(17)22/h4-7,14,17-18H,8-13H2,1-3H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWIMULWAUUDV-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CN3CCN(C4C3CS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=CC=CC=C2N=C1CN3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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